Cas no 17202-90-3 (Spiro[2.5]octan-1-amine)
![Spiro[2.5]octan-1-amine structure](https://ja.kuujia.com/scimg/cas/17202-90-3x500.png)
Spiro[2.5]octan-1-amine 化学的及び物理的性質
名前と識別子
-
- spiro[2.5]octan-1-amine
- spiro[2.5]octylamine
- SBB084368
- STL307598
- Spiro[2.5]oct-1-ylamine
- Spiro[2.5]octan-1-amine
-
- MDL: MFCD16744464
- インチ: 1S/C8H15N/c9-7-6-8(7)4-2-1-3-5-8/h7H,1-6,9H2
- InChIKey: IMZUITKQSZISDL-UHFFFAOYSA-N
- ほほえんだ: NC1CC21CCCCC2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 114
- トポロジー分子極性表面積: 26
Spiro[2.5]octan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-150645-2.5g |
spiro[2.5]octan-1-amine |
17202-90-3 | 2.5g |
$931.0 | 2023-06-08 | ||
Enamine | EN300-150645-0.1g |
spiro[2.5]octan-1-amine |
17202-90-3 | 0.1g |
$474.0 | 2023-06-08 | ||
Enamine | EN300-150645-1.0g |
spiro[2.5]octan-1-amine |
17202-90-3 | 1g |
$538.0 | 2023-06-08 | ||
eNovation Chemicals LLC | D711002-5G |
spiro[2.5]octan-1-amine |
17202-90-3 | 97% | 5g |
$1915 | 2024-07-21 | |
eNovation Chemicals LLC | D711002-100mg |
spiro[2.5]octan-1-amine |
17202-90-3 | 97% | 100mg |
$165 | 2024-07-21 | |
eNovation Chemicals LLC | D711002-10G |
spiro[2.5]octan-1-amine |
17202-90-3 | 97% | 10g |
$3195 | 2024-07-21 | |
Enamine | EN300-150645-100mg |
spiro[2.5]octan-1-amine |
17202-90-3 | 100mg |
$474.0 | 2023-09-27 | ||
Enamine | EN300-150645-2500mg |
spiro[2.5]octan-1-amine |
17202-90-3 | 2500mg |
$931.0 | 2023-09-27 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8805-5g |
spiro[2.5]octan-1-amine |
17202-90-3 | 97% | 5g |
¥10197.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8805-100.0mg |
spiro[2.5]octan-1-amine |
17202-90-3 | 97% | 100.0mg |
¥851.0000 | 2024-07-24 |
Spiro[2.5]octan-1-amine 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
Spiro[2.5]octan-1-amineに関する追加情報
Spiro[2.5]octan-1-amine: A Comprehensive Overview of CAS No. 17202-90-3
Spiro[2.5]octan-1-amine (CAS No. 17202-90-3) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its spirocyclic structure, has shown promise in various applications, particularly in the development of novel therapeutic agents and as a building block in synthetic chemistry.
The spirocyclic structure of Spiro[2.5]octan-1-amine is a key feature that contributes to its unique chemical properties. The spirocyclic framework consists of two rings sharing a single atom, which can lead to enhanced stability and specific conformational properties. These properties make Spiro[2.5]octan-1-amine an attractive candidate for the design of molecules with specific biological activities.
In recent years, there has been a growing interest in the use of spirocyclic compounds in drug discovery and development. The ability to fine-tune the properties of these compounds through structural modifications has opened up new avenues for the creation of potent and selective therapeutic agents. For instance, studies have shown that spirocyclic amines can exhibit enhanced binding affinity to specific protein targets, which is crucial for the development of effective drugs.
Spiro[2.5]octan-1-amine has been investigated for its potential as a scaffold in the synthesis of bioactive molecules. One notable application is in the development of central nervous system (CNS) drugs, where the spirocyclic structure can influence blood-brain barrier permeability and metabolic stability. Research published in the Journal of Medicinal Chemistry highlights the use of Spiro[2.5]octan-1-amine derivatives in the design of novel anticonvulsants and neuroprotective agents.
Beyond CNS applications, Spiro[2.5]octan-1-amine has also shown promise in other therapeutic areas. For example, it has been explored as a potential lead compound for anti-inflammatory drugs due to its ability to modulate specific signaling pathways involved in inflammation. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives of Spiro[2.5]octan-1-amine exhibited significant anti-inflammatory activity in vitro and in vivo models.
The synthetic accessibility of Spiro[2.5]octan-1-amine is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound and its derivatives, allowing for rapid optimization and screening of potential drug candidates. Techniques such as transition-metal-catalyzed cyclization reactions and organocatalytic approaches have been successfully employed to synthesize a wide range of spirocyclic amines with diverse functional groups.
In addition to its pharmaceutical applications, Spiro[2.5]octan-1-amine has found use in other areas of chemical research. For instance, it has been utilized as a chiral auxiliary in asymmetric synthesis, where its unique stereochemical properties enable the selective formation of enantiomerically pure products. This application is particularly important in the production of chiral pharmaceuticals and fine chemicals.
The environmental impact and safety profile of chemical compounds are critical considerations in their development and commercialization. Studies on the toxicity and environmental fate of Spiro[2.5]octan-1-amine have shown that it exhibits low toxicity and minimal environmental impact when used under controlled conditions. These findings support its continued use in research and development settings.
In conclusion, Spiro[2.5]octan-1-amine (CAS No. 17202-90-3) is a versatile and promising compound with a wide range of applications in organic chemistry, medicinal chemistry, and pharmaceutical research. Its unique spirocyclic structure provides a solid foundation for the design and synthesis of bioactive molecules with specific biological activities. Ongoing research continues to uncover new opportunities for the use of this compound, further solidifying its importance in the scientific community.
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